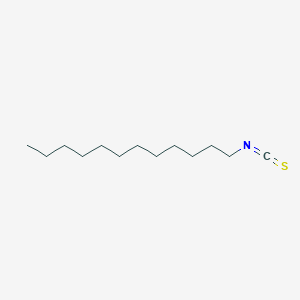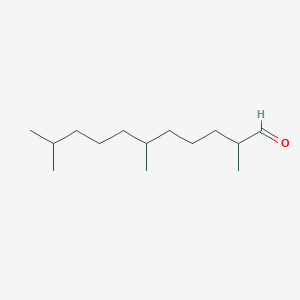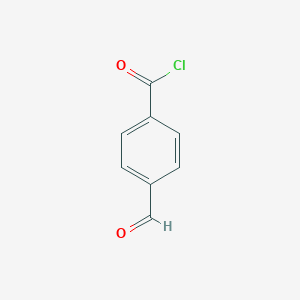
(Acetato-O)ethylmercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Acetato-O)ethylmercury typically involves the reaction of ethylmercury chloride with sodium acetate in an aqueous medium. The reaction proceeds as follows:
C2H5HgCl+NaOAc→C2H5HgOAc+NaCl
This reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions: (Acetato-O)ethylmercury undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethylmercury hydroxide.
Reduction: Reduction reactions can convert it back to ethylmercury chloride.
Substitution: It can undergo substitution reactions with other nucleophiles, replacing the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed under mild conditions.
Major Products: The major products formed from these reactions include ethylmercury hydroxide, ethylmercury chloride, and various substituted ethylmercury compounds .
Aplicaciones Científicas De Investigación
(Acetato-O)ethylmercury has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (Acetato-O)ethylmercury involves its interaction with sulfhydryl groups in proteins and enzymes. It inhibits the activity of enzymes by binding to their active sites, leading to the disruption of cellular processes. This compound also induces oxidative stress by generating reactive oxygen species, which can damage cellular components .
Comparación Con Compuestos Similares
Methylmercury acetate: Similar in structure but with a methyl group instead of an ethyl group.
Phenylmercury acetate: Contains a phenyl group instead of an ethyl group.
Thimerosal: An organomercury compound used as a preservative in vaccines.
Uniqueness: (Acetato-O)ethylmercury is unique due to its specific antimicrobial properties and its role in agricultural applications. Unlike methylmercury, which is highly toxic and bioaccumulative, this compound is used in controlled environments to minimize its environmental impact .
Propiedades
Número CAS |
109-62-6 |
|---|---|
Fórmula molecular |
C4H8HgO2 |
Peso molecular |
288.70 g/mol |
Nombre IUPAC |
acetyloxy(ethyl)mercury |
InChI |
InChI=1S/C2H4O2.C2H5.Hg/c1-2(3)4;1-2;/h1H3,(H,3,4);1H2,2H3;/q;;+1/p-1 |
Clave InChI |
UVCFFGYNJOPUSF-UHFFFAOYSA-M |
SMILES |
CC[Hg+].CC(=O)[O-] |
SMILES canónico |
CC[Hg]OC(=O)C |
| 109-62-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)







![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)


![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)
